molecular formula C24H25F2N3O2S B2616163 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide CAS No. 878055-53-9

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2616163
CAS No.: 878055-53-9
M. Wt: 457.54
InChI Key: WKWBDDKFHKDJSV-UHFFFAOYSA-N
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Description

The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide features a central indole scaffold substituted at the 3-position with a sulfanyl-linked acetamide group. The acetamide nitrogen is further functionalized with a 2,4-difluorophenyl moiety, while the indole’s 1-position is modified with a 2-(azepan-1-yl)-2-oxoethyl side chain.

  • Indole core: Known for interactions with aromatic receptors and enzymes .
  • Sulfanyl bridge: Enhances metabolic stability compared to sulfonyl analogs .
  • 2,4-Difluorophenyl group: Improves lipophilicity and target binding via fluorine’s electronegativity .
  • Azepan-1-yl-oxoethyl chain: Contributes to solubility and conformational flexibility .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O2S/c25-17-9-10-20(19(26)13-17)27-23(30)16-32-22-14-29(21-8-4-3-7-18(21)22)15-24(31)28-11-5-1-2-6-12-28/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWBDDKFHKDJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule that exhibits promising biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight470.03 g/mol
Molecular FormulaC25H28F2N3O2S
LogP4.4932
Polar Surface Area42.894 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate significant activity against these pathogens.

Table: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)0.98
Methicillin-resistant Staphylococcus aureus (MRSA)<1.0
Escherichia coli (ATCC 25922)8.0

These results suggest that the compound exhibits potent antibacterial properties, particularly against MRSA, which is a significant concern in clinical settings due to its resistance to many antibiotics .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it significantly inhibited the proliferation of rapidly dividing cancer cells while showing lower toxicity towards normal fibroblast cells.

Table: Cytotoxicity Data

Cell LineIC50 (µM)
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)10.0
MCF7 (Breast Cancer)15.0

The selectivity index indicates that the compound may preferentially target cancer cells over normal cells, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : The compound is believed to interact with specific enzymes and receptors, inhibiting their activity and disrupting cellular processes.
  • Induction of Apoptosis : Evidence suggests that the compound may induce programmed cell death in cancer cells through intrinsic apoptotic pathways.
  • Disruption of Cell Membrane Integrity : The antimicrobial action could be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

In a recent study published in Pharmaceutical Research, researchers synthesized derivatives of indole compounds similar to the target compound and assessed their biological activities. They found that modifications in the azepane and indole moieties significantly influenced both antimicrobial and anticancer activities .

Another study highlighted the efficacy of related compounds against resistant strains of bacteria, reinforcing the potential role of indole derivatives in combating antibiotic resistance .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide may have anticancer effects. For instance, derivatives of indole and acetamide structures have shown cytotoxic activity against various cancer cell lines. The presence of the azepane ring and the indole moiety may enhance interactions with biological targets involved in cancer progression .

Neuropharmacological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Acetamides have been studied for their effects on muscarinic receptors, which are implicated in numerous neurological disorders. Research indicates that modifications in the acetamide group can lead to varying affinities and efficacies at these receptors, suggesting that similar compounds could be explored for therapeutic applications in treating conditions such as Alzheimer's disease or schizophrenia .

Antimicrobial Activity

Compounds with similar frameworks have been evaluated for their antibacterial properties. Studies on acetamide derivatives have shown promising results against Gram-positive bacteria, indicating that This compound might also possess antimicrobial activity worth investigating further .

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityIndole-based compounds demonstrated significant cytotoxicity against breast and colon cancer cells. The specific role of sulfur in enhancing activity was noted .
NeuropharmacologyResearch on related acetamides indicated modulation of muscarinic receptors, suggesting potential for treating neurodegenerative diseases .
Antimicrobial EfficacyAcetamide derivatives showed lower MIC values against Staphylococcus aureus compared to standard treatments, highlighting their potential as new antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Insights

Impact of Aromatic Substituents: Fluorine vs. Methoxy vs. Methyl: The 4-methoxyphenyl analog () has higher polarity due to the electron-donating methoxy group, which may enhance aqueous solubility but reduce blood-brain barrier penetration.

Sulfur Linkage :

  • Sulfanyl (Thioether) vs. Sulfonyl : Sulfanyl linkages (as in the target compound) are less polar and more metabolically stable than sulfonyl groups, which are prone to oxidation. However, sulfonyl derivatives () exhibit stronger hydrogen-bonding capacity, aiding in target recognition .

Azepane Side Chain :

  • The 2-(azepan-1-yl)-2-oxoethyl group is consistent across analogs, suggesting its role in maintaining conformational flexibility and moderate solubility via the azepane’s cyclic amine .

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